Structural Differentiation: 3,5-Dimethylpiperidine vs. Unsubstituted Piperidine Core
The defining structural feature of CAS 946689-07-2 is the 3,5-dimethyl substitution on the piperidine ring, which differentiates it from the closest commercially available analog 4-(2-piperidin-1-yl-ethoxy)-phenylamine (CAS 38948-27-5). The dimethyl groups introduce steric constraints that influence the piperidine ring conformation and, consequently, the three-dimensional orientation of substituents attached to the piperidine nitrogen—a parameter shown to correlate with μ-opioid receptor binding affinity in 4-anilinopiperidine series [1]. The molecular formula difference (C₁₅H₂₄N₂O vs. C₁₃H₂₀N₂O) reflects the addition of two methylene equivalents (28 Da mass increase) .
| Evidence Dimension | Piperidine ring substitution pattern and molecular weight |
|---|---|
| Target Compound Data | 3,5-Dimethylpiperidine core; MW 248.36 g/mol; C₁₅H₂₄N₂O |
| Comparator Or Baseline | 4-(2-Piperidin-1-yl-ethoxy)-phenylamine (CAS 38948-27-5): unsubstituted piperidine; MW 220.31 g/mol; C₁₃H₂₀N₂O |
| Quantified Difference | ΔMW = +28.05 Da; two additional sp³ methyl groups at positions 3 and 5 of the piperidine ring |
| Conditions | Structural comparison based on molecular formula and reported physicochemical properties |
Why This Matters
The 3,5-dimethyl pattern is not a trivial structural variation—published SAR studies on 4-anilinopiperidines demonstrate that methyl substitution at these positions alters the conformational equilibrium of the piperidine ring, which directly impacts opioid receptor pharmacophore presentation and thus biological activity [1].
- [1] Karapetyan, A.A., Timofeeva, T.V., Struchkov, Yu.T., Martirosyan, V.O. Relationship between the morphine-like action and the substituent conformation at position 4 in 5-methyl and 3,5-dimethyl derivatives of 1-arylalkyl-4-anilinopiperidines. Pharmaceutical Chemistry Journal, 1993, 27, 466–472. View Source
